molecular formula C9H11F2N3O4.HCI B000918 Gemcitabine hydrochloride CAS No. 122111-03-9

Gemcitabine hydrochloride

Cat. No. B000918
CAS RN: 122111-03-9
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-OSZBKLCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine hydrochloride is a type of chemotherapy known as an antimetabolite . It mimics one of the building blocks of RNA and DNA, disrupting the cells’ ability to make DNA and proteins . This slows or stops the growth of cancer cells and other rapidly dividing cells, causing them to die .


Synthesis Analysis

Gemcitabine hydrochloride is a deoxycytidine analog that inhibits DNA synthesis . It is metabolized to form gemcitabine triphosphate (dFdCTP) and gemcitabine diphosphate (dFdCDP). dFdCTD inhibits ribonucleotide reductase, causing a reduction in cellular nucleotides. dFdCTP is incorporated in DNA, resulting in DNA strand termination .


Molecular Structure Analysis

The molecular formula of Gemcitabine hydrochloride is C9H12ClF2N3O4 . Its average mass is 299.659 Da, and its monoisotopic mass is 299.048431 Da .


Chemical Reactions Analysis

Gemcitabine hydrochloride is a prodrug that enters the cell by means of nucleoside transporters and becomes active through an intracellular transformation catalyzed by deoxycytidine kinase to its diphosphate and triphosphate derivatives .


Physical And Chemical Properties Analysis

Gemcitabine hydrochloride is chemically stable at room temperature for 35 days but may develop crystals when stored at 4°C . The crystals do not redissolve upon warming .

Scientific Research Applications

Chemotherapeutic Agent in Cancer Treatment

Gemcitabine hydrochloride is one of the most often prescribed chemotherapeutics for first-line therapy and has a broad spectrum of effects . It is approved by the FDA to treat advanced ovarian cancer in combination with carboplatin, metastatic breast cancer in combination with paclitaxel, non-small cell lung cancer in combination with cisplatin, and pancreatic cancer as monotherapy .

Nanotherapeutics in Cancer Treatment

Researchers are working to identify new chemotherapeutic therapies or, potentially, to use innovative drug delivery methods in existing therapies . Gemcitabine hydrochloride-based nanotherapeutics have shown promise in cancer treatment .

Use of Nanocarriers for Drug Delivery

Nanocarriers such as polymeric nanoparticles, liposomes, polymeric micelles, carbon nanotubes, dendrimers, solid lipid nanoparticles, magnetic nanoparticles and quantum dots are being used to deliver gemcitabine hydrochloride to specific sites .

Quantum Dots in Cancer Therapeutics

Gemcitabine hydrochloride-based quantum dots have captured the interest of researchers due to their unique optical and electrical properties. The quantum dot surface can be decorated with molecular species, making it suitable for bioimaging samples and optical sensor applications .

Lipid-Based Nanosystems for Drug Delivery

Lipid-mediated delivery systems such as liposomes, niosomes, solid lipid nanoparticles, nanostructured lipid carriers, exosomes, lipid-polymer hybrids, and other novel lipid-based agents have been developed for the delivery of gemcitabine and its co-drugs .

Intravesical Treatment of Superficial Bladder Cancer

Gemcitabine hydrochloride microspheres have been used for intravesical treatment of superficial bladder cancer .

Safety And Hazards

Gemcitabine hydrochloride can cause fetal harm . It is also harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause genetic defects, and may damage fertility or the unborn child .

Future Directions

Gemcitabine hydrochloride is being studied in the treatment of other types of cancer . It is also being explored in various innovative nanotechnology approaches .

properties

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95058-81-4, 103882-84-4
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047849
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcitabine hydrochloride

CAS RN

122111-03-9
Record name Gemcitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122111-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMCITABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemcitabine hydrochloride
Reactant of Route 2
Gemcitabine hydrochloride
Reactant of Route 3
Gemcitabine hydrochloride
Reactant of Route 4
Gemcitabine hydrochloride
Reactant of Route 5
Gemcitabine hydrochloride
Reactant of Route 6
Gemcitabine hydrochloride

Q & A

Q1: How does Gemcitabine Hydrochloride exert its anti-tumor activity?

A1: Gemcitabine Hydrochloride is a nucleoside analog that acts as an anti-metabolite, disrupting DNA synthesis and cell division. [, , , ] After entering cells, it undergoes phosphorylation to become its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). [, ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, by depleting deoxyribonucleotide pools. [, ] dFdCTP gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]

Q2: Does chemotherapy with Gemcitabine Hydrochloride induce resistance mechanisms in cancer cells?

A2: Yes, resistance to Gemcitabine Hydrochloride can emerge through various mechanisms. [, ] One prominent mechanism is the upregulation of nuclear factor-κB (NF-κB), an anti-apoptotic transcriptional regulator. [] Inhibition of NF-κB was found to enhance Gemcitabine Hydrochloride's antitumor activity in a colorectal cancer cell line. []

Q3: What is the molecular formula and weight of Gemcitabine Hydrochloride?

A3: Gemcitabine Hydrochloride has a molecular formula of C9H11F2N3O4.HCl and a molecular weight of 299.66 g/mol. []

Q4: What factors can affect the stability of Gemcitabine Hydrochloride in solution?

A5: Gemcitabine Hydrochloride exhibits good stability under acidic conditions but degrades rapidly in strongly alkaline environments. [, ] Research indicates that it undergoes anomerization in 0.1 N NaOH at 40°C, with approximately 72% of the initial Gemcitabine Hydrochloride remaining after four weeks. [] This anomerization, unusual under basic conditions, has been confirmed through the characterization of the isolated alpha-anomer using NMR and mass spectrometry. []

Q5: What are some strategies for improving the bioavailability and efficacy of Gemcitabine Hydrochloride?

A6: Due to its poor oral bioavailability (9%) and short half-life, various strategies are explored for enhancing Gemcitabine Hydrochloride delivery. [, ] Solid lipid nanoparticles (SLNs) have shown promise in enhancing bioavailability and sustaining drug release. [, , ] Other approaches include liposomal formulations, [, ] polymeric nanoparticles, [, ] and in situ gelling systems. [] These strategies aim to protect the drug from rapid metabolism, improve its pharmacokinetic profile, and achieve targeted delivery to tumor sites.

Q6: How do the physicochemical properties of nanoparticles affect Gemcitabine Hydrochloride encapsulation and release?

A7: Studies comparing Gemcitabine Hydrochloride-loaded liposomes and PLGA nanoparticles revealed that while PEGylated nanoparticles and liposomes can achieve similar sizes (around 200 nm), encapsulation efficiency is significantly impacted by the carrier type. [] PEGylated liposomes demonstrated 1.4 times higher encapsulation efficiency compared to PEGylated nanoparticles. [] This highlights the importance of optimizing formulation variables to achieve desired drug loading and release profiles.

Q7: What are the in vitro and in vivo effects of combining Gemcitabine Hydrochloride with other chemotherapeutic agents?

A8: Studies have explored the synergistic effects of Gemcitabine Hydrochloride with other chemotherapeutic agents. In vitro studies on Panc-1 cells demonstrated that combining Gemcitabine Hydrochloride with the PI3K inhibitor LY294002 and ionizing radiation effectively inhibits cell migration, vasculogenic mimicry (VM) formation, and reduces MMP-2 mRNA expression. [, ] These findings were further supported by in vivo studies using orthotopic Panc-1 xenografts, indicating the potential of this combined therapeutic regimen for pancreatic cancer treatment. [, ]

Q8: Has Gemcitabine Hydrochloride shown efficacy in treating specific types of cancer?

A9: Gemcitabine Hydrochloride is considered a first-line treatment for pancreatic cancer. [] A case report highlights the successful treatment of pancreatic tail cancer with peritoneal carcinosis using Gemcitabine Hydrochloride, resulting in tumor reduction, improved cancer cachexia, and prolonged survival. [] Clinical studies have also demonstrated its efficacy in treating metastatic breast cancer, both as a single agent and in combination with other chemotherapeutic agents. [, ]

Q9: What analytical techniques are commonly employed for the characterization and quantification of Gemcitabine Hydrochloride?

A10: High-performance liquid chromatography (HPLC) is widely used for the determination of Gemcitabine Hydrochloride and its related substances in various matrices. [, , , , , , , ] Other techniques include gas chromatography (GC) for residual solvent analysis, [] ion chromatography for total fluorine determination, [] and potentiometric titration for assay determination. []

Q10: How is the quality of Gemcitabine Hydrochloride for Injection assured?

A11: Quality control measures for Gemcitabine Hydrochloride for Injection include sterility testing, [] bacterial endotoxin testing, [, ] and validation of analytical methods to ensure accuracy, precision, and specificity in characterizing and quantifying the drug and its impurities. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.